molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No.: B120074
CAS No.: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid (MNA), also known as 2-methyl-3-pyridinecarboxylic acid, is a derivative of nicotinic acid with a methyl group at the 2-position of the pyridine ring. This structural modification confers distinct chemical and physical properties, enabling diverse applications in materials science, biochemistry, and medicinal chemistry. Notably, its derivative, this compound imidazolide (NAI), is widely employed as a selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent for probing RNA secondary structures in living cells . MNA itself has been explored as a dopant in polyaniline (PANI) synthesis, though its conductivity is lower compared to sulfuric acid due to steric effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnicotinic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction is carried out by adding potassium permanganate in portions to the reaction mixture, maintaining the temperature at around 80°C. The process involves multiple stages, including the formation of intermediate compounds such as isocinchomeronic acid, which is then decarboxylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Esterification Reactions

2-Methylnicotinic acid undergoes esterification to form derivatives such as methyl 2-methylnicotinate. This reaction is typically catalyzed by hydrochloric acid or p-toluenesulfonic acid in methanol under reflux conditions.

Example Reaction Conditions ( ):

ReactantsCatalystTemperatureTime (h)Yield (%)Purity (%)
This compound + MethanolHCl (20%)50–60°C5–770–7298.5

Key steps include:

  • Acid-catalyzed nucleophilic acyl substitution.

  • Neutralization with NaOH or Na₂CO₃ to isolate the ester.

  • Purification via solvent extraction and vacuum distillation.

RNA 2′-OH Acylation

NAI reacts selectively with RNA’s 2′-hydroxyl group, enabling RNA labeling and structure probing.

Kinetic Data ( ):

NucleotideRate Constant (M⁻¹s⁻¹)Relative Reactivity
3′-AMP0.0151.0 (reference)
5′-AMP0.0060.4
2′-F-2′-dA0.0020.13

Key Findings :

  • Steric effects : Bulky substituents near the 2′-OH (e.g., 2′-F) reduce reactivity by 87% ( ).

  • Inductive effects : Electron-withdrawing groups stabilize the oxyanion intermediate, accelerating acylation ( ).

Hydrolysis Reactions

NAI undergoes hydrolysis in aqueous environments, regenerating this compound.

Hydrolysis Kinetics ( ):

  • Half-life : ~9 minutes in aqueous buffer (pH 7, 25°C).

  • Byproducts : Imidazole and CO₂.

Reaction with Nucleophiles

The carboxylic acid group participates in nucleophilic reactions under basic conditions. For example:

  • Amide formation : Reacts with amines in the presence of coupling agents (e.g., EDC/HOBt).

  • Salt formation : Neutralization with bases like NaOH yields water-soluble salts.

Scientific Research Applications

Biochemical Applications

1.1 RNA Structure Analysis

One of the most significant applications of 2-methylnicotinic acid is in the analysis of RNA structures. It serves as a precursor for the synthesis of This compound imidazolide (NAI) , a reagent used in the Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) technique. This method allows researchers to investigate RNA secondary structures and interactions in both in vitro and in-cell environments.

  • In Vitro SHAPE : Involves synthesizing RNA sequences that are then modified with NAI to probe structural changes upon interaction with small molecules, such as drugs targeting spinal muscular atrophy (SMA) .
  • In-Cell SHAPE : This method applies NAI directly within living cells, providing a more accurate representation of RNA structures in their native environments .

The ability to analyze RNA structures has implications for understanding gene expression and developing RNA-targeting therapeutics.

1.2 Chemical Probes

NAI derived from this compound is utilized as a chemical probe for live-cell RNA structure profiling. Its low toxicity makes it suitable for use in cellular contexts, allowing researchers to study RNA dynamics without significantly altering cellular functions .

Polymer Chemistry

2.1 Conducting Polymers

This compound has been investigated as a dopant in the synthesis of conducting polymers, particularly polyaniline (PANI). The incorporation of MNA affects the morphology and conductivity of PANI films, which are essential for applications in sensors and electronic devices.

  • Effects on Morphology : Studies show that PANI doped with MNA exhibits a fibrous, homogeneous structure compared to other dopants like sulfuric acid . This structural difference can enhance the performance characteristics of the polymer in electronic applications.

Pharmaceutical Research

3.1 Drug Development

The role of this compound in drug development is primarily linked to its function as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in neuropharmacology and anti-inflammatory research.

  • Synthesis of Derivatives : The chemical reactivity of MNA allows for the modification into various derivatives that can exhibit enhanced biological activity or specificity towards certain biological targets .

Data Tables

Application AreaSpecific Use CaseKey Findings/Implications
BiochemistryRNA Structure AnalysisEnables detailed study of RNA dynamics and interactions .
Polymer ChemistryConducting PolymersAffects morphology and conductivity of PANI .
Pharmaceutical ResearchDrug DevelopmentServes as a precursor for synthesizing active pharmaceutical ingredients .

Case Studies

Case Study 1: SHAPE Methodology
Research utilizing NAI has demonstrated its effectiveness in elucidating RNA structural changes upon drug binding, showcasing its utility in understanding drug-RNA interactions crucial for therapeutic development .

Case Study 2: Conducting Polymers
A study on polyaniline doped with MNA revealed that varying dopant concentrations significantly influenced the electrical properties, suggesting pathways for optimizing materials for electronic applications .

Mechanism of Action

The mechanism of action of 2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Analogues of Nicotinic Acid

The following table highlights key structural and functional differences between 2-methylnicotinic acid and related compounds:

Compound Name Structure/Substituents Key Properties/Applications References
This compound 2-methyl, 3-carboxylic acid (pyridine) - Dopant in PANI (lower conductivity vs. H2SO4).
- Precursor for NAI (RNA SHAPE reagent).
Nicotinic acid (NA) 3-carboxylic acid (pyridine) - Vitamin B3.
- Less effective dopant in PANI due to smaller size.
Picolinic acid 2-carboxylic acid (pyridine) - Chelating agent in metal complexes.
- Not reported in PANI doping.
-
Homarine N-methylpicolinic acid (2-carboxylic acid) - Morphogen in marine hydroids; inhibits metamorphosis at µM concentrations.
- Stored at mM levels in tissues.
Trigonelline N-methylnicotinic acid (3-carboxylic acid) - Similar morphogenetic activity to Homarine but lower tissue concentration (∼8 mM).
NAI This compound imidazolide - SHAPE reagent for RNA structure mapping in vivo (cell-permeable, mp 68–72°C).
FAI 2-Methyl-3-furoic acid imidazolide - SHAPE reagent; compared to NAI for RNA probing in live cells.
1M7 1-methyl-7-nitroisatoic anhydride - SHAPE reagent optimized for in vitro RNA studies; less cell-permeable than NAI.

Key Findings

Conductivity in PANI Synthesis :

  • Sulfuric acid outperforms MNA and nicotinic acid as a PANI dopant, with conductivity values 10–100× higher due to smaller molecular size and stronger acid strength .
  • The methyl group in MNA introduces steric hindrance, reducing dopant efficiency in the polymer matrix .

RNA SHAPE Reagents: NAI vs. FAI: Both are cell-permeable SHAPE reagents, but NAI exhibits superior stability and signal-to-noise ratio in vivo . NAI vs. 1M7: NAI is preferred for live-cell studies, while 1M7 is more suited for in vitro applications due to its shorter half-life . NAI's effectiveness is demonstrated in SARS-CoV-2 RNA genome mapping, where it identified functional RNA pockets for therapeutic targeting .

Biological Activity :

  • Homarine and trigonelline, despite structural similarities to MNA, exhibit distinct biological roles. Homarine (N-methylpicolinic acid) is critical in marine hydroid morphogenesis, while trigonelline (N-methylnicotinic acid) shares similar activity but at lower concentrations .

Physicochemical Properties

  • NAI : Soluble in organic solvents (e.g., DMSO), enabling cell permeability for RNA probing .
  • Homarine/Trigonelline : High water solubility due to zwitterionic structures, facilitating storage in marine tissues at mM concentrations .

Research Findings and Implications

RNA Structural Biology: NAI-based SHAPE-MaP has revolutionized RNA structure studies, enabling genome-wide mapping of SARS-CoV-2 and hepatitis C virus RNA with nucleotide resolution . Comparative studies show NAI modifies single-stranded RNA regions more efficiently than DMS (dimethyl sulfate), which targets specific bases .

Sulfonic acid dopants (e.g., sulfonic aminophenol) yield higher conductivity (0.12–0.13 × 10<sup>−3</sup> S cm<sup>−1</sup>) compared to MNA .

Evolutionary Insights :

  • Homarine and trigonelline’s roles in marine hydroids suggest conserved functions of methylated pyridinecarboxylic acids in eukaryotic pattern formation .

Biological Activity

2-Methylnicotinic acid (2-MNA) is a derivative of nicotinic acid, known for its various biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic uses, supported by data tables and research findings.

This compound has the molecular formula C7H7NO2C_7H_7NO_2 and is characterized by the presence of a methyl group at the 2-position of the pyridine ring. Its structure can be represented as follows:

Structure C7H7NO2\text{Structure }\text{C}_7\text{H}_7\text{NO}_2

Biological Activities

1. Antitumor Properties

Research indicates that 2-MNA serves as an intermediate in the synthesis of various antitumor agents, such as ML-120B and BAY-1082439. These compounds are ATP-competitive inhibitors of IKKβ, which plays a crucial role in the NF-κB signaling pathway linked to cancer progression . The efficacy of 2-MNA derivatives in inhibiting tumor growth has been documented in preclinical studies.

2. RNA Acylation Agent

2-MNA has been utilized as an acylating agent in RNA chemistry, particularly in selective 2'-hydroxyl acylation analyzed by SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension). This method allows researchers to study RNA structure and interactions within living cells. The imidazolide form of 2-MNA (NAI) is particularly effective for probing RNA structures, enhancing our understanding of RNA dynamics .

The biological activity of 2-MNA can be attributed to its ability to interact with various biological targets:

  • Inhibition of IKKβ : By acting as a competitive inhibitor, 2-MNA derivatives disrupt NF-κB signaling, which is essential for cell survival and proliferation in cancer cells.
  • RNA Structural Probing : The acylation reaction facilitated by 2-MNA modifies RNA at specific sites, allowing for the mapping of RNA secondary structures and interactions with proteins .

Case Study 1: Antitumor Activity

A study investigated the effects of ML-120B, synthesized using 2-MNA as an intermediate, on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: RNA Interaction Studies

In another study utilizing SHAPE methodology, researchers employed this compound imidazolide to probe the SMN2 gene's pre-mRNA structure. The findings revealed that acylation patterns differed significantly between in vitro and cellular contexts, highlighting the importance of cellular environments in RNA structure determination .

Data Tables

Property Value
Molecular FormulaC₇H₇NO₂
Molecular Weight139.14 g/mol
SolubilitySoluble in organic solvents
Purity>98% (industrial standards)
Compound IC50 (μM) Activity
ML-120B~0.5Antitumor
BAY-1082439~0.3Antitumor

Q & A

Basic Questions

Q. What is the primary application of 2-methylnicotinic acid (NAI) in RNA research?

NAI (this compound imidazolide) is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA secondary structures. It modifies flexible, single-stranded RNA regions by acylating the 2′-OH group of ribose, enabling high-throughput analysis of RNA conformation via mutational profiling (MaP) and next-generation sequencing (NGS) .

Methodological Protocol :

  • Treat RNA with NAI (10–100 mM in DMSO) under physiological conditions.
  • Use reverse transcription to introduce mutations at modified sites.
  • Analyze mutations via NGS to infer RNA flexibility and base-pairing status .

Q. How does NAI compare to other SHAPE reagents like NMIA or DMS?

NAI is cell-permeable, enabling in vivo RNA structure profiling, unlike NMIA (N-methylisatoic anhydride), which is limited to in vitro use. Unlike DMS (dimethyl sulfate), which targets specific bases (A/C), NAI provides backbone flexibility data across all nucleotides .

Key Advantages :

  • Compatibility with living cells due to membrane permeability .
  • Broad applicability across diverse RNA contexts (e.g., viral genomes, lncRNAs) .

Q. What are the critical physicochemical properties of NAI for experimental design?

  • Physical State : Solid at room temperature.
  • Melting Point : 99°C .
  • Stability : Stable under recommended storage (dry, −20°C). Avoid moisture and incompatible reagents (e.g., strong oxidizers) .

Handling Guidelines :

  • Use P95/P1 respirators for low exposure; OV/AG/P99 respirators for high concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo RNA structural data using NAI?

In vitro conditions lack cellular factors (e.g., proteins, ions) that stabilize RNA structures. To address this:

  • Perform parallel in vivo (NAI-treated cells) and in vitro (purified RNA + NAI) experiments.
  • Compare SHAPE reactivities to identify protein-binding sites or ion-dependent motifs .

Case Study : In Tetrahymena rRNA, NAI-N3 (a derivative) revealed in vivo-specific structural rearrangements absent in purified RNA, highlighting chaperone protein interactions .

Q. What experimental controls are essential for validating SHAPE-MaP data accuracy?

  • Negative Control : Untreated RNA to baseline mutation rates.
  • Positive Control : RNA with known structures (e.g., tRNA) to calibrate reactivity thresholds.
  • Technical Replicates : Triplicate sequencing runs to assess reproducibility .

Data Contradiction Analysis : If reactivities conflict with crystallography data, re-evaluate reverse transcription biases or optimize NAI concentration to avoid overmodification .

Q. How can NAI-derived data be integrated with computational models to predict RNA-protein interactions?

  • Map NAI reactivities to RNA regions protected by proteins (e.g., Hfq in bacteria).
  • Use tools like FoldAtlas or RNPNet to correlate flexibility scores with CLIP-seq or RIP-seq binding data .

Example : In E. coli, combining NAI-SHAPE with Hfq CLIP-seq identified sRNA-mRNA interaction hotspots .

Q. Methodological Recommendations

  • Optimizing NAI Concentration : Titrate from 10–100 mM to balance signal-to-noise ratios .
  • In Vivo Applications : Use NAI-N3 with copper-free click chemistry for RNA enrichment and structural studies in live cells .
  • Data Interpretation : Pair SHAPE-MaP with tools like SuperFold or RNAstructure to model dynamic RNA conformations .

Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-56-8
Record name 2-Methylnicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylnicotinic acid
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Record name 2-Methylnicotinic acid
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Feasible Synthetic Routes

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